molecular formula C8H10BrNO4 B8412451 Ethyl 4-(Bromomethyl)-3-methoxyisoxazole-5-carboxylate

Ethyl 4-(Bromomethyl)-3-methoxyisoxazole-5-carboxylate

Cat. No. B8412451
M. Wt: 264.07 g/mol
InChI Key: UWLHHCGAUCRMGC-UHFFFAOYSA-N
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Patent
US06200999B1

Procedure details

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate (1.3 g, 7.0 mmol), NBS (1.4 g, 7.9 mmol), dibenzoyl peroxide (catalytic amount) and tetrachloromethane (40 mL) was boiled under reflux for 10 h. The mixture was cooled, filtered and concentrated in vacuo to give crude title compound as a yellow oil (1.8 g, 97%). The crude product was used in the next step without further purification.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:7]([CH3:8])=[C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[O:5][N:4]=1.C1C(=O)N([Br:21])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>ClC(Cl)(Cl)Cl>[Br:21][CH2:8][C:7]1[C:3]([O:2][CH3:1])=[N:4][O:5][C:6]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
COC1=NOC(=C1C)C(=O)OCC
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C(=NOC1C(=O)OCC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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